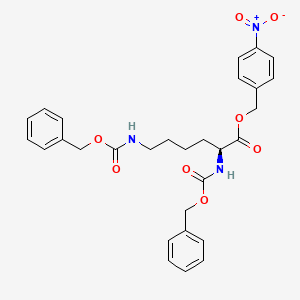
(+/-)-Nicotine-13CD3
Overview
Description
(+/-)-Nicotine-13CD3 is a deuterated form of nicotine, where three hydrogen atoms are replaced by deuterium (13CD3). This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolism of nicotine. Nicotine itself is a naturally occurring alkaloid found in tobacco plants and is known for its stimulant effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Nicotine-13CD3 typically involves the incorporation of deuterium into the nicotine molecule. One common method is the catalytic hydrogenation of nicotine in the presence of deuterium gas. This process requires specific reaction conditions, such as the use of a palladium or platinum catalyst and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from specialized suppliers to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Nicotine-13CD3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Nicotine N-oxide.
Reduction: Dihydronicotine.
Substitution: Halogenated nicotine derivatives.
Scientific Research Applications
(+/-)-Nicotine-13CD3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Helps in understanding the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of nicotine replacement therapies and other pharmaceutical products.
Mechanism of Action
(+/-)-Nicotine-13CD3 exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the central nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine, which is responsible for the stimulant effects of nicotine. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in research studies.
Comparison with Similar Compounds
(+/-)-Nicotine-13CD3 is unique due to its deuterium labeling, which distinguishes it from other nicotine analogs. Similar compounds include:
Nicotine: The non-labeled form of the compound.
Nicotine N-oxide: An oxidized derivative of nicotine.
Dihydronicotine: A reduced form of nicotine.
The deuterium labeling in this compound provides a unique advantage in research applications, allowing for more accurate studies of nicotine’s pharmacokinetics and metabolism.
Properties
IUPAC Name |
3-[1-(trideuterio(113C)methyl)pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676247 | |
| Record name | 3-[1-(~13~C,~2~H_3_)Methylpyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909014-86-4 | |
| Record name | 3-[1-(~13~C,~2~H_3_)Methylpyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 909014-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)

![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)

![[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B565321.png)



![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone](/img/structure/B565330.png)
![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)
